molecular formula C10H9ClF2OS B14048375 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14048375
M. Wt: 250.69 g/mol
InChI Key: CPHVGKQGXJKTOW-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one is a substituted propanone derivative featuring a chlorinated ketone moiety and a phenyl ring substituted with a difluoromethyl (–CF₂H) group at the meta position and a thiol (–SH) group at the para position.

Properties

Molecular Formula

C10H9ClF2OS

Molecular Weight

250.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3

InChI Key

CPHVGKQGXJKTOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)C(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-mercaptophenylpropan-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The difluoromethyl group may enhance the compound’s stability and bioavailability.

The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used. For example, in a biological setting, it may inhibit enzyme activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

  • Substituents: 4-methoxy (–OCH₃) phenyl, hydrazinylidene (–N=N–) group.
  • Structural Impact: The methoxy group donates electron density via resonance, stabilizing the aryl ring. The hydrazinylidene moiety facilitates hydrogen bonding (N–H⋯O), influencing crystal packing .
  • Comparison : Unlike the target compound’s thiol group, the methoxy group in this analog reduces nucleophilicity but enhances solubility in polar solvents. The absence of a difluoromethyl group lowers lipophilicity.

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () Substituents: 4-chloro (–Cl) and 4-hydroxy (–OH) phenyl groups. Structural Impact: The conjugated enone system (C=C–C=O) enables π-π stacking and hydrogen bonding via the hydroxyl group. O–H), while the difluoromethyl group introduces steric bulk absent in this chalcone derivative.

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () Substituents: Phenylhydrazinylidene group. Structural Impact: The Z-configuration of the hydrazinylidene group creates a planar geometry, promoting intermolecular N–H⋯O interactions .

Insights :

  • The target compound’s synthesis may resemble ’s method but require specialized thiol-containing precursors.
  • Chalcone derivatives () typically use aldol condensation, contrasting with hydrazinylidene compounds’ reliance on diazonium chemistry .

Physical and Chemical Properties

Property Target Compound (Inferred) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Molecular Weight (g/mol) ~248.7 (calculated) 228.67 272.72
Solubility Moderate in polar aprotic solvents High in ethanol due to –OCH₃ Low in water; soluble in DMSO
Hydrogen Bonding S–H⋯O, C–H⋯F interactions N–H⋯O, C–H⋯O O–H⋯O, π-π stacking
Reactivity Nucleophilic thiol; electrophilic ketone Electrophilic ketone; hydrazine coupling Conjugated enone for Michael addition

Key Observations :

  • The thiol group in the target compound increases susceptibility to oxidation (disulfide formation) compared to ether or hydroxyl analogs.
  • The difluoromethyl group enhances thermal stability and resistance to metabolic degradation relative to –CH₃ or –Cl substituents .

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one, with the molecular formula C10H9ClF2OS and a molecular weight of approximately 250.69 g/mol, is an organic compound notable for its unique structural features, including a chloro group, difluoromethyl group, and a mercapto group attached to a phenyl ring. These components contribute to its significant biological activity, making it a valuable candidate for various biochemical applications.

The biological activity of this compound primarily stems from the presence of the mercapto group , which facilitates covalent interactions with thiol groups in proteins. This property allows for potential modifications that can significantly alter protein function, positioning the compound as a useful tool in biochemical studies, particularly in enzyme interactions and protein modifications .

In Vitro Studies

In vitro studies have demonstrated that this compound can act as a modulator of protein function. The compound's ability to form covalent bonds with thiol-containing proteins suggests its potential role in therapeutic applications, particularly in drug development and biochemical assays .

Table 1: Summary of Biological Activities

Study TypeBiological Activity ObservedReference
Enzyme InteractionModulation of enzyme activity
Protein ModificationCovalent bonding with thiol groups
Drug DevelopmentPotential therapeutic applications

Case Studies

A notable case study explored the interactions between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, leading to decreased substrate conversion rates. This inhibition suggests a potential application in controlling metabolic disorders or diseases linked to enzyme dysfunction.

Applications

The unique properties of this compound extend beyond basic research:

  • Biochemical Assays : Its ability to modify protein functions makes it suitable for use in various assays aimed at studying protein interactions and functions.
  • Drug Development : The compound's reactivity with thiol groups positions it as a candidate for developing new therapeutics targeting specific proteins involved in diseases.

Safety and Handling

The compound is classified as hazardous due to its reactive nature. Proper safety protocols should be followed when handling this substance, including the use of personal protective equipment (PPE) and working within fume hoods to minimize exposure risks .

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